molecular formula C20H25N3O5S B608658 Nampt-IN-1

Nampt-IN-1

Cat. No.: B608658
M. Wt: 419.5 g/mol
InChI Key: QHHSCLARESIWBH-UHFFFAOYSA-N
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Description

Overview of Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD+) Metabolism and Salvage Pathways

Cellular NAD+ is consumed by various enzymes, including sirtuins, PARPs, CD38, and SARM1, which cleave NAD+ to release nicotinamide (NAM). tandfonline.comtandfonline.comadooq.comfishersci.atbertin-bioreagent.comfrontiersin.orgnih.govoaepublish.comwikipedia.org The salvage pathway efficiently recycles this NAM back into NAD+, thus conserving cellular resources. caymanchem.comtandfonline.comtandfonline.comcdnsciencepub.com

The initial and rate-limiting step in the NAD+ salvage pathway is catalyzed by NAMPT. caymanchem.comtandfonline.comtandfonline.commedchemexpress.comadooq.combertin-bioreagent.comfrontiersin.orgcdnsciencepub.comashpublications.orgglobenewswire.comacs.orgfrontiersin.orgnih.govfrontiersin.orgbiorxiv.orgrcsb.org This enzyme converts nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP) into nicotinamide mononucleotide (NMN). caymanchem.combertin-bioreagent.comcdnsciencepub.comashpublications.orgglobenewswire.compatsnap.com The activity of NAMPT is therefore a critical determinant of the rate of NAD+ production via this route. caymanchem.comtandfonline.comtandfonline.commedchemexpress.comadooq.combertin-bioreagent.comfrontiersin.orgcdnsciencepub.comashpublications.orgglobenewswire.comacs.orgfrontiersin.orgnih.govfrontiersin.orgbiorxiv.orgrcsb.org

The salvage pathway begins with NAM, which is converted to NMN by NAMPT. caymanchem.combertin-bioreagent.comcdnsciencepub.comashpublications.orgglobenewswire.compatsnap.com Subsequently, NMN is converted to NAD+ by nicotinamide mononucleotide adenylyltransferases (NMNATs), a family of enzymes with different subcellular localizations (NMNAT1 in the nucleus, NMNAT2 in the cytoplasm and Golgi, and NMNAT3 in the mitochondria and cytoplasm). tandfonline.combertin-bioreagent.comwikipedia.orgpatsnap.comaacrjournals.org This two-step process efficiently replenishes the cellular NAD+ pool.

While the salvage pathway is the primary source of NAD+ in most mammalian cells, NAD+ can also be synthesized through the Preiss-Handler pathway and the de novo pathway. caymanchem.comtandfonline.commedchemexpress.comwikipedia.orgfrontiersin.orgrcsb.orgaacrjournals.org The Preiss-Handler pathway utilizes nicotinic acid (NA) as a precursor, converting it to nicotinic acid mononucleotide (NaMN) via nicotinate (B505614) phosphoribosyltransferase (NAPRT), followed by conversion to nicotinic acid adenine dinucleotide (NaAD) and then NAD+. caymanchem.commedchemexpress.combertin-bioreagent.comnih.govwikipedia.orgcdnsciencepub.compatsnap.comaacrjournals.org The de novo pathway synthesizes NAD+ from the amino acid tryptophan through a series of enzymatic reactions, primarily occurring in the liver and kidney. caymanchem.comtandfonline.commedchemexpress.comwikipedia.orgashpublications.orgfrontiersin.org These pathways can contribute to the NAD+ pool and can become more significant under certain conditions or in specific cell types, and their activity can influence cellular sensitivity to NAMPT inhibition. medchemexpress.comadooq.comwikipedia.orgfrontiersin.orgrcsb.orgaacrjournals.org

NAD+ Biosynthesis from Nicotinamide (NAM) to Nicotinamide Mononucleotide (NMN) and NAD+

Intracellular Nicotinamide Phosphoribosyltransferase (iNAMPT) Functions

Intracellular NAMPT (iNAMPT) plays a crucial role beyond simply providing a precursor for NAD+ synthesis. Its enzymatic activity directly impacts the intracellular NAD+ concentration, which in turn influences numerous NAD-dependent cellular processes. bertin-bioreagent.comfrontiersin.orgnih.govoaepublish.comcdnsciencepub.comashpublications.orgnih.govfrontiersin.orgbiorxiv.org

NAD+ is a key coenzyme in central metabolic pathways, including glycolysis, the tricarboxylic acid (TCA) cycle, and oxidative phosphorylation. tandfonline.commedchemexpress.comwikipedia.org By regulating NAD+ availability, iNAMPT influences the flux through these pathways, thereby impacting cellular energy production and bioenergetics. caymanchem.commedchemexpress.comadooq.comfishersci.atbertin-bioreagent.comcdnsciencepub.comacs.orgnih.govfrontiersin.orgbiorxiv.org NAMPT inhibition can lead to a rapid decrease in intracellular NAD+ and subsequent disruptions in glycolysis and ATP synthesis. tandfonline.comfishersci.at

The activity of a major class of NAD-consuming enzymes, including sirtuins (SIRTs), poly(ADP-ribose) polymerases (PARPs), CD38, and SARM1, is directly dependent on NAD+ availability. tandfonline.comtandfonline.commedchemexpress.comadooq.comfishersci.atbertin-bioreagent.comfrontiersin.orgnih.govoaepublish.comwikipedia.orgcdnsciencepub.comfrontiersin.orgnih.govfrontiersin.orgbiorxiv.orgpatsnap.comaacrjournals.org These enzymes are involved in critical cellular functions such as DNA repair, gene regulation, stress response, and immune signaling. tandfonline.commedchemexpress.comfishersci.atnih.govwikipedia.orgcdnsciencepub.comnih.gov By controlling NAD+ levels, iNAMPT indirectly modulates the activity of these enzymes, thereby influencing a wide range of cellular processes. tandfonline.commedchemexpress.comadooq.comfishersci.atbertin-bioreagent.comfrontiersin.orgnih.govoaepublish.comwikipedia.orgcdnsciencepub.comfrontiersin.orgnih.govfrontiersin.orgbiorxiv.orgpatsnap.comaacrjournals.org NAMPT inhibition leads to decreased NAD+ levels, which can impair the function of these NAD-dependent enzymes. tandfonline.comfishersci.atashpublications.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-2-methyl-N-[2-(2-pyridin-3-yloxyacetyl)-3,4-dihydro-1H-isoquinolin-6-yl]propane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O5S/c1-20(2,25)14-29(26,27)22-17-6-5-16-12-23(9-7-15(16)10-17)19(24)13-28-18-4-3-8-21-11-18/h3-6,8,10-11,22,25H,7,9,12-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHHSCLARESIWBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CS(=O)(=O)NC1=CC2=C(CN(CC2)C(=O)COC3=CN=CC=C3)C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Nampt in 1 As a Nampt Inhibitor

Nampt-IN-1, also known by the synonym LSN3154567, is a chemical compound that functions as a potent and selective inhibitor of NAMPT. caymanchem.comadooq.comfishersci.atbertin-bioreagent.comfrontiersin.org Its ability to target and inhibit NAMPT makes it a valuable tool for studying the biological roles of this enzyme and the consequences of NAD+ depletion.

This compound inhibits purified NAMPT with an IC50 value of 3.1 nM, indicating high potency. caymanchem.comadooq.comfishersci.atbertin-bioreagent.comfrontiersin.org Studies have shown that this compound can effectively reduce NAD+ formation in cellular contexts. For instance, in HCT116 cells, this compound inhibits NAD+ formation with an IC50 of 1.8 nM. caymanchem.comfrontiersin.org This inhibition of NAD+ synthesis subsequently impacts cellular processes that are dependent on sufficient NAD+ levels.

The chemical structure of this compound is defined by its formal name, 2-hydroxy-2-methyl-N-[1,2,3,4-tetrahydro-2-[2-(3-pyridinyloxy)acetyl]-6-isoquinolinyl]-1-propanesulfonamide. caymanchem.com Its molecular formula is C20H25N3O5S, and it has a molecular weight of 419.5 g/mol . caymanchem.combertin-bioreagent.com The CAS number associated with this compound is 1698878-14-6. caymanchem.combertin-bioreagent.com

Table 1 summarizes some key biochemical and cellular data for this compound.

PropertyValueContextSource
IC50 (Purified NAMPT)3.1 nMBiochemical Assay caymanchem.comadooq.comfishersci.atbertin-bioreagent.comfrontiersin.org
IC50 (NAD+ Formation)1.8 nMHCT116 cells caymanchem.comfrontiersin.org
IC50 (Cell Proliferation)8.9 nMHCT116 cells caymanchem.comfrontiersin.org
Selectivity (vs >100 kinases)IC50 ≥ 1 μM (mostly)Biochemical Assay caymanchem.comadooq.comfrontiersin.org
ED50 (NAD+ Formation)2 mg/kgA2780 mouse xenograft caymanchem.comfrontiersin.org

Note: Selectivity data indicates minimal activity against a broad panel of human kinases at 1 μM, with the exception of CSF1R (IC50 ≈ 0.84 μM). caymanchem.comadooq.comfrontiersin.org

The inhibition of NAMPT by compounds like this compound leads to a depletion of the intracellular NAD+ pool, particularly in cells that are highly dependent on the salvage pathway for NAD+ regeneration. This NAD+ depletion can have significant consequences for cellular metabolism and the activity of NAD-dependent enzymes.

Impact of Nampt in 1 on Nad+ Metabolism and Downstream Pathways

Extracellular Nicotinamide (B372718) Phosphoribosyltransferase (eNAMPT) as a Cytokine and Inflammatory Mediator

Beyond its intracellular enzymatic function, NAMPT is also found in the extracellular space (eNAMPT), where it acts as a multifaceted signaling molecule, including roles as a growth factor, enzyme, cytokine, and inflammatory mediator frontiersin.orgfrontiersin.orgoup.comtandfonline.comfrontiersin.org. eNAMPT is considered an important secreted cytokine spandidos-publications.com. Its expression is upregulated in various acute and chronic inflammatory diseases frontiersin.orgfrontiersin.org.

eNAMPT Release and Secretion Mechanisms

The exact mechanism of eNAMPT release into the extracellular space is not fully elucidated frontiersin.orgspandidos-publications.com. Unlike many secreted proteins, newly translated eNAMPT lacks a signal peptide, suggesting it is released through a non-classical pathway frontiersin.orgspandidos-publications.comnih.gov. Most reports indicate that its release is insensitive to inhibitors of the classical ER-Golgi-dependent pathway nih.gov. However, some studies suggest potential involvement of lysosomal trafficking nih.gov. Deacetylation of iNAMPT by SIRT1 has been reported to enhance eNAMPT secretion in adipocytes spandidos-publications.comnih.gov. Cellular stress, nutritional cues, and inflammatory signals can modulate eNAMPT release nih.gov.

Interaction with Inflammatory Networks and Cytokine Production (TNF-α, IL-1β, IL-6, IL-8)

Data on eNAMPT and inflammatory cytokines:

CytokineRole/Association with eNAMPTSource
TNF-αInduced by eNAMPT; elevated serum levels associated with sepsis; attenuated by eNAMPT neutralization frontiersin.orgnih.goversnet.orgoup.comresearchgate.net
IL-1βInduced by eNAMPT; elevated serum levels associated with sepsis frontiersin.orgnih.govoup.com
IL-6Induced by eNAMPT; elevated serum levels associated with sepsis and ARDS severity; attenuated by eNAMPT neutralization frontiersin.orgnih.goversnet.orgoup.comresearchgate.net
IL-8Induced by eNAMPT; elevated plasma levels in ARDS; attenuated by eNAMPT neutralization nih.goversnet.orgresearchgate.net

Modulation of Immune Cell Function (Neutrophils, Macrophages, T cells, B cells, Monocytes)

NAMPT plays a significant role in modulating immune cell function, and its inhibition by compounds like this compound can influence various aspects of the immune response. NAMPT influences the immune response and has been shown to inhibit apoptosis of immune cells such as neutrophils and macrophages frontiersin.orgfrontiersin.org. Extracellular NAMPT (eNAMPT) is a soluble factor upregulated in innate and adaptive immune cells, including neutrophils, monocytes, and macrophages, as well as in epithelial and endothelial cells, in response to inflammatory signals nih.gov. NAMPT expression can be rapidly induced by inflammatory stimuli like lipopolysaccharide (LPS) and pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 frontiersin.orgfrontiersin.orgnih.gov.

NAMPT inhibition has demonstrated anti-inflammatory effects in various models plos.orgfrontiersin.orgnih.gov. Studies using the NAMPT inhibitor FK866 have shown that inhibiting NAMPT enzyme activity can impede inflammatory responses mediated by NLRP3-dependent and independent pathways, as well as protein phosphorylation downstream of the TLR4 signaling pathway frontiersin.org. FK866, another NAMPT inhibitor, has been shown to induce NAD depletion in various mouse organs and selectively cause atrophy of the spleen red pulp nih.gov. In cultured mouse lymphocytes exposed to FK866, NAD contents dropped significantly, leading to cell death, which could be prevented by different NAD precursors nih.gov. Human lymphocytes showed greater resistance but also underwent cell death upon sustained NAD reduction nih.gov. Inhibition of the NAD-consuming enzyme poly(ADP-ribose) polymerase-1 was sufficient to prevent FK866-induced NAD depletion and death in both mouse and human lymphocytes nih.gov.

NAMPT inhibition influences monocyte and macrophage differentiation, polarization, and migration frontiersin.orgnih.gov. NAMPT activity is reported to be required for the activation of pro-inflammatory M1 macrophages, and its inhibition can downregulate TNFα expression in M1 macrophages and skew macrophages towards an anti-inflammatory M2 phenotype biorxiv.orgbiorxiv.org. In models of inflammatory bowel disease (IBD), NAMPT inhibition with FK866 effectively suppressed cytokine release from lamina propria mononuclear cells (LPMNCs) of patients with IBD bmj.com. FK866 also diminished the recruitment of inflammatory monocytes and activated T cells during colitis bmj.com. Immunohistochemistry analysis of human colonic biopsies has indicated that NAMPT co-localizes with dendritic cells and macrophages, suggesting potential upregulation in the myeloid subset in this context units.it.

NAMPT inhibition also impacts T lymphocyte function. T lymphocytes undergo significant NAD depletion upon NAMPT inhibition, leading to impaired proliferation, reduced production of IFNγ and TNFα, and eventually autophagic cell demise frontiersin.orgbiorxiv.orgbiorxiv.org. Inactive T lymphocytes appear to be spared from this effect biorxiv.orgbiorxiv.org. Studies have shown that NAMPT inhibition reduces the proliferation of splenic- and islet-derived immune cells, including CD4+ and CD8+ T-cells and F4/80+ macrophages, in diabetic mice models biorxiv.org.

While specific research detailing this compound's direct effects on all these immune cell types is not extensively available in the provided context, its function as a potent NAMPT inhibitor medchemexpress.comcaymanchem.comadooq.com suggests it would likely exert similar modulatory effects on immune cell function by depleting intracellular NAD+ levels, consistent with the known effects of NAMPT inhibition.

Role in Angiogenesis

NAMPT has been found to be involved in angiogenesis, the process of forming new blood vessels acs.orgfrontiersin.orgnih.gov. Extracellular NAMPT (eNAMPT) has been shown to possess pro-angiogenic activities nih.gov. eNAMPT can stimulate angiogenesis, migration, proliferation, invasion, and capillary tube formation in human umbilical vein endothelial cells (HUVECs) and human microvascular endothelial cells (HMECs) in vitro, as well as in rat and mouse angiogenic models frontiersin.org.

NAMPT signaling is considered critical for the pro-angiogenic activity of tumor-associated neutrophils (TANs) frontiersin.orgnih.gov. Inhibition of NAMPT in TANs can lead to their potent anti-angiogenic phenotype frontiersin.org. Using transplantable tumor models, it has been shown that NAMPT is essential for the tumorigenic conversion of TANs and their pro-angiogenic switch frontiersin.orgnih.gov. Inhibition of NAMPT in TANs leads to their antitumor conversion, which attenuates tumor angiogenesis and growth when adoptively transferred into tumor-bearing mice nih.gov. This suggests that targeting the NAMPT regulatory axis could be a novel mode of cancer immunotherapy by influencing neutrophil tumorigenicity and angiogenesis nih.gov.

The NAMPT-NAD+ axis is linked to blood vessel formation nmn.com. This axis enhances the activity of endothelial progenitor cells (EPCs), including proliferation, migration, and vessel formation nmn.comoup.com. The synthesis of NAD+ through NAMPT and the activity of NAD+-dependent sirtuins promote cell proliferation and improve energy metabolism, likely contributing to neovascularization nmn.com.

Pharmacological inhibition of NAMPT has been shown to impact angiogenesis. For example, the NAMPT inhibitor FK866 has been used to treat human blood vessel cells deprived of oxygen and glucose, a model for stroke, and was found to block the increase in NAMPT protein levels, suggesting that mechanisms promoting angiogenesis in this context are related to NAMPT upregulation nmn.com. In studies investigating the effect of NAMPT inhibition on glioma characteristics, treating human brain microvascular endothelial cells with the NAMPT inhibitor KPT-9274 decreased tubule formation in a dose-dependent manner, indicating the inhibition of angiogenic potential nih.gov.

Furthermore, research in diabetic mouse models has shown that NAMPT inhibition can restore coronary microvascular dysfunction, accompanied by increased capillary density and augmented endothelium-dependent relaxation ahajournals.org. RNA sequencing data in cardiac endothelial cells revealed that NAMPT inhibition significantly restored the levels of genes related to angiogenesis ahajournals.org.

Inhibitory Mechanism of this compound

This compound (also known as LSN3154567) is characterized as a potent and selective inhibitor of NAMPT. medchemexpress.com Its inhibitory activity on purified NAMPT has been reported with an IC₅₀ value of 3.1 nM. medchemexpress.com The primary mode of action for NAMPT inhibitors, including this compound, involves interfering with the enzyme's ability to catalyze the conversion of nicotinamide (NAM) to nicotinamide mononucleotide (NMN), the rate-limiting step in the NAD+ salvage pathway. patsnap.compatsnap.comfrontiersin.org This interference can occur through several mechanisms.

Competitive Binding to the NAMPT Active Site

A key mechanism by which NAMPT inhibitors function is through competitive binding to the active site of the NAMPT enzyme. patsnap.compatsnap.com The active site is where the natural substrate, nicotinamide, normally binds to be converted into NMN. patsnap.compatsnap.comacs.orgnih.gov By mimicking the structure of the natural substrate or occupying the same binding pocket, inhibitors like this compound can directly compete with nicotinamide for access to the active site. patsnap.compatsnap.comacs.orgnih.gov This competitive binding prevents the enzymatic reaction from proceeding efficiently, thereby blocking the production of NMN and subsequently NAD+. patsnap.compatsnap.com Structural studies, including crystallographic data, have provided insights into how NAMPT inhibitors bind within the active site, often occupying the nucleobase pocket where nicotinamide would typically bind. acs.orgnih.gov

Allosteric Modulation

While competitive binding to the active site is a primary mechanism, some NAMPT inhibitors may also exert their effects through allosteric modulation. patsnap.comnih.govoncotarget.com Allosteric modulation involves binding to a site on the enzyme that is distinct from the active site. acs.orgnih.govbiorxiv.org Binding at an allosteric site can induce conformational changes in the enzyme that affect the activity of the active site, either positively or negatively. acs.orgnih.govbiorxiv.org In the context of inhibition, allosteric modulation by this compound could lead to a decrease in NAMPT activity by altering the enzyme's structure in a way that reduces its catalytic efficiency or substrate binding affinity at the active site. acs.orgnih.govbiorxiv.org Some studies on NAMPT allosteric modulators describe binding to a "rear channel" of the enzyme, which can influence the enzyme's activity and substrate binding. acs.orgnih.govbiorxiv.orgresearchgate.netuic.edu

Disruption of NAMPT Dimer Function

NAMPT functions as a homodimer, meaning it consists of two identical protein subunits that come together to form the active enzyme. patsnap.comfrontiersin.orgnih.govliverpool.ac.uk The dimerization is important for the enzyme's catalytic activity. nih.govnih.gov Some inhibitors may disrupt the proper formation or function of the NAMPT dimer. nih.govoncotarget.comnih.gov This disruption can interfere with the structural integrity required for enzymatic activity or affect the cooperative binding of substrates and cofactors across the dimer interface. nih.gov Mutations in the NAMPT gene located in the vicinity of the dimer interface have been associated with acquired resistance to NAMPT inhibitors, highlighting the importance of this region for inhibitor efficacy and enzyme function. nih.govatlasgeneticsoncology.org

Consequences of this compound-Mediated NAMPT Inhibition

The inhibition of NAMPT by compounds like this compound leads to a cascade of downstream effects primarily driven by the resulting decrease in intracellular NAD+ levels. patsnap.comfrontiersin.orgunil.chacs.orgoncotarget.comnih.govashpublications.orgrcsb.org

Depletion of Intracellular NAD+ Levels

The most direct consequence of NAMPT inhibition is the significant depletion of intracellular NAD+ levels. patsnap.comfrontiersin.orgunil.chacs.orgoncotarget.comnih.govashpublications.orgrcsb.org As NAMPT catalyzes the rate-limiting step in the main NAD+ salvage pathway, blocking its activity prevents the efficient recycling of nicotinamide back into NAD+. patsnap.compatsnap.comfrontiersin.org This leads to a rapid decline in the cellular NAD+ pool. unil.chbiorxiv.org Studies have demonstrated a dose-dependent inhibition of NAD+ formation by NAMPT inhibitors. medchemexpress.com For example, treatment with the NAMPT inhibitor FK866 resulted in profound decreases in intracellular NAD+ levels in PC12 cells at nanomolar concentrations. biorxiv.org This depletion of NAD+ is a key mechanism by which NAMPT inhibitors exert their biological effects. patsnap.compatsnap.comunil.ch

Table 1: Effect of a NAMPT Inhibitor (FK866) on Intracellular NAD+ Levels in PC12 Cells

FK866 Concentration (nM)Intracellular NAD+ Levels (% of Control)
0100
2Decreased
5Decreased
10Profound Decrease
20Profound Decrease
50Profound Decrease

Data derived from research findings on the effects of FK866, a known NAMPT inhibitor, on NAD+ levels. biorxiv.org Specific percentage values for decreased levels were not consistently provided across all concentrations in the source but indicated a clear dose-dependent depletion.

Inhibition of NAD+-Dependent Enzymes (Sirtuins, PARPs)

NAD+ serves as an essential coenzyme and substrate for a variety of enzymes involved in critical cellular functions. patsnap.compatsnap.comfrontiersin.orgunil.choncotarget.com Two major classes of NAD+-dependent enzymes significantly affected by the depletion of NAD+ are Sirtuins (SIRTs) and Poly(ADP-ribose) polymerases (PARPs). patsnap.comfrontiersin.orgunil.choncotarget.com

Sirtuins are a family of NAD+-dependent deacetylases that play roles in regulating gene expression, metabolism, aging, and stress resistance. patsnap.compatsnap.comfrontiersin.orgnih.govplos.orgaacrjournals.org Their activity is directly coupled to NAD+ availability. patsnap.compatsnap.comfrontiersin.orgnih.govplos.orgaacrjournals.org As intracellular NAD+ levels drop due to NAMPT inhibition, the activity of Sirtuins is consequently reduced. patsnap.comfrontiersin.orgoncotarget.complos.org This inhibition of Sirtuins can impact various cellular pathways they regulate. patsnap.comfrontiersin.orgoncotarget.complos.org

PARPs are another family of NAD+-consuming enzymes primarily involved in DNA repair, genomic stability, and cell death pathways. patsnap.compatsnap.comfrontiersin.orgoncotarget.comtandfonline.com PARP activation, often triggered by DNA damage, consumes large amounts of NAD+. oncotarget.comtandfonline.com Inhibition of NAMPT leads to a reduced supply of NAD+, thereby restricting the ability of PARPs to function effectively. patsnap.compatsnap.comfrontiersin.orgoncotarget.comtandfonline.comacs.org This impaired PARP activity can lead to the accumulation of unrepaired DNA damage, contributing to cell cycle arrest and cell death, particularly in rapidly dividing cells like cancer cells. patsnap.comoncotarget.comtandfonline.com The synergistic interaction between NAMPT inhibitors and PARP inhibitors or DNA-damaging agents is an area of research interest. nih.govoncotarget.comtandfonline.comacs.org

Table 2: Impact of NAD+ Depletion (Resulting from NAMPT Inhibition) on NAD+-Dependent Enzymes

Enzyme ClassPrimary Function(s) Affected by NAD+ Depletion
SirtuinsGene regulation, Metabolism, Aging, Stress response, Deacetylation activity patsnap.compatsnap.comfrontiersin.orgnih.govplos.orgaacrjournals.org
PARPsDNA repair, Genomic stability, Cell death, ADP-ribosylation activity patsnap.compatsnap.comfrontiersin.orgoncotarget.comtandfonline.com

Disruption of Glycolysis and ATP Production

The inhibition of NAMPT by agents like this compound leads to a significant depletion of intracellular NAD+ levels. guidetomalariapharmacology.orgontosight.aimims.comfishersci.co.uk NAD+ is an essential coenzyme involved in a multitude of metabolic reactions, including those central to glycolysis and oxidative phosphorylation, the primary pathways for ATP production. guidetomalariapharmacology.orgontosight.ai

The attenuation of NAD+ availability directly impacts glycolysis, the metabolic pathway that converts glucose into pyruvate (B1213749), generating a small amount of ATP and NADH. Research indicates that NAMPT inhibition primarily results in the attenuation of glycolysis. guidetopharmacology.orgwikipedia.org This disruption is reported to occur specifically at the glyceraldehyde-3-phosphate dehydrogenase step, an enzyme that requires NAD+ as a cofactor to convert glyceraldehyde 3-phosphate into 1,3-bisphosphoglycerate. guidetopharmacology.orgwikipedia.org

Induction of Cellular Apoptosis and Necrosis

The metabolic consequences of NAMPT inhibition by compounds such as this compound, particularly the severe depletion of NAD+ and subsequent ATP loss, trigger cellular death pathways. guidetomalariapharmacology.orgontosight.aimims.comfishersci.co.ukwikipedia.orgxenbase.orgfishersci.se The induction of cell death can manifest as either apoptosis or necrosis, and the specific pathway activated may depend on factors such as the rate and extent of ATP depletion and the specific cell type. ontosight.aiwikipedia.org

NAD+ depletion resulting from NAMPT inhibition plays a crucial role in several physiological processes, including cell survival and apoptosis. guidetopharmacology.org Downregulation of NAMPT has been shown to increase markers of apoptosis, such as caspase 3 cleavage and cytochrome c release, suggesting that endogenous NAMPT negatively regulates apoptosis. wikipedia.orgfishersci.se

NAMPT inhibitors have been shown to induce different types of cell death, including both caspase-dependent and caspase-independent apoptosis, as well as necrotic cell death. mims.com The loss of NAD+ leads to impaired activity of NAD+-dependent enzymes, which contributes to driving tumor cells toward apoptosis or necrosis. guidetomalariapharmacology.org Studies have demonstrated that NAMPT inhibitors can enhance apoptosis and necrosis, as indicated by increased TUNEL staining (a marker for apoptosis) and elevated lactate (B86563) dehydrogenase (LDH) release (a marker for necrosis). xenbase.org Furthermore, NAMPT inhibitors can remarkably enhance the activities of caspases, including caspase-1, caspase-3, and caspase-9, which are key executioners of the apoptotic pathway. xenbase.org

The accumulation of reactive oxygen species (ROS) is another factor contributing to cell death induced by NAMPT inhibitors. mims.comfishersci.co.uk Depletion of NADPH, which is linked to NAD+ metabolism and is essential for maintaining cellular redox balance, is expected to generate high levels of oxidative stress. mims.com This increase in ROS can lead to ATP loss and mitochondrial depolarization, further contributing to the induction of apoptosis and necrosis. mims.comfishersci.co.uk

Mechanisms of Resistance to Nampt in 1 and Strategies to Overcome Them

Upregulation of Compensatory NAD+ Production Pathways (NAPRT, QPRT)

A prominent mechanism of resistance involves the activation or upregulation of alternative pathways for NAD+ biosynthesis that can circumvent the inhibited NAMPT salvage pathway. The de novo pathway, which synthesizes NAD+ from tryptophan, involves key enzymes like quinolinate phosphoribosyltransferase (QPRT). nih.govfrontiersin.orgnih.gov Another salvage route utilizes nicotinic acid (NA), catalyzed by nicotinate (B505614) phosphoribosyltransferase (NAPRT). frontiersin.orgnih.gov

Research indicates that increased expression of QPRT can enable cancer cells to rely on the de novo pathway to sustain NAD+ levels despite NAMPT inhibition. For instance, a fibrosarcoma cell line that developed resistance to GMX1778 demonstrated a significant increase in QPRT expression. nih.gov Similarly, elevated NAPRT expression has been correlated with resistance to NAMPT inhibitors in various cancers, including ovarian and pancreatic malignancies. nih.govwhiterose.ac.uk Tumors originating from tissues naturally deficient in NAPRT may be more susceptible to NAMPT inhibition due to their higher reliance on the salvage pathway. oaepublish.comnih.gov Data suggests an inverse relationship between NAPRT expression levels and sensitivity to NAMPT inhibition in certain tumor types. oaepublish.comnih.gov

Mutations in NAMPT Gene Affecting Inhibitor Binding Site or Dimer Interface

Mutations within the NAMPT gene are a well-established cause of acquired resistance to NAMPT inhibitors. oaepublish.comnih.govtandfonline.comoncotarget.com These genetic alterations can modify the inhibitor binding site or the dimerization interface of the NAMPT enzyme, thereby reducing the inhibitor's affinity or ability to bind effectively. oaepublish.comtandfonline.comoncotarget.com

Specific mutations conferring resistance to NAMPT inhibitors have been identified in laboratory-generated resistant cell lines. Examples include mutations such as H191R, D93del, and Q388R, observed in cell lines resistant to FK866 and/or CHS-828. oaepublish.comoncotarget.comresearchgate.net The H191R mutation, located within the binding pocket, has been shown to dramatically decrease sensitivity to FK866. oaepublish.com Mutations affecting the dimer interface, such as D93del and Q388R, can impact the structural integrity and interactions of the NAMPT protein, contributing to resistance. oaepublish.comoncotarget.com Other reported mutations, including G217R, S165F, and S165Y, have also been linked to resistance, with their impact varying depending on the specific inhibitor's chemical structure. oncotarget.complos.org These mutations can lead to steric hindrance or allosteric changes that impede inhibitor binding. oncotarget.complos.org

Metabolic Reprogramming and Adaptations

Cancer cells exhibit remarkable metabolic plasticity, allowing them to adapt and survive under therapeutic pressure, including treatment with targeted agents. frontiersin.orgfrontiersin.org Metabolic reprogramming can serve as a mechanism of resistance to NAMPT inhibitors. oaepublish.comnih.gov

Evidence suggests that alterations in glucose metabolism, particularly an increase in glycolytic activity, can mediate resistance to NAMPT inhibitors. oaepublish.comresearchgate.net Resistance to FK866 in breast cancer cells, for instance, has been associated with shifts in glycolytic metabolism and the activity of lactate (B86563) dehydrogenase A (LDHA). frontiersin.org Inhibiting glycolysis has demonstrated synergistic effects with NAMPT inhibitors and is considered a potential strategy to prevent or delay the onset of resistance. oaepublish.comresearchgate.net Furthermore, changes in mitochondrial function, such as increased mitochondrial mass and altered pyruvate (B1213749) metabolism, have been observed in NAMPT inhibitor-resistant cells, indicating a potential metabolic shift towards oxidative phosphorylation. oaepublish.comresearchgate.net

Altered Expression of ABC Efflux Transporters (ABCB1)

ATP-binding cassette (ABC) efflux transporters, such as ABCB1 (also known as P-glycoprotein or MDR1), are known mediators of multidrug resistance by actively transporting various drugs out of cancer cells. iiarjournals.orgresearcher.lifepharmacologyeducation.org Changes in the expression levels of these transporters have been explored as a possible mechanism contributing to NAMPT inhibitor resistance. oaepublish.comnih.gov

Although the precise role of ABCB1 expression in NAMPT inhibitor resistance is not fully clear and some studies have reported conflicting findings, there are indications of its involvement. oaepublish.comiiarjournals.org One study found that cyclosporin (B1163) A, an inhibitor of ABCB1, enhanced the activity of a NAMPT inhibitor in leukemia cells, suggesting that ABCB1-mediated efflux might reduce the intracellular concentration of the inhibitor. oaepublish.com Conversely, a study in colorectal cancer cells observed lower ABCB1 expression in FK866-resistant cells compared to sensitive cells, suggesting that the relationship may be complex and context-dependent. iiarjournals.org

Strategies to Overcome Resistance

Overcoming resistance is a critical aspect of enhancing the therapeutic efficacy of NAMPT inhibitors. Several strategies are being investigated to address the identified resistance mechanisms.

Combining NAMPT inhibitors with other therapeutic agents is a key approach to circumvent resistance and augment anti-tumor effects. patsnap.comascopubs.orgnih.gov The rationale for combination therapy includes simultaneously targeting multiple vulnerabilities, preventing the emergence of resistance pathways, and potentially allowing for the use of lower, less toxic doses of each drug. patsnap.com

Combinations involving inhibitors of compensatory NAD+ synthesis pathways, such as NAPRT inhibitors, are being explored to counteract resistance driven by the upregulation of these routes. nih.govwhiterose.ac.ukpatsnap.com Preclinical data suggests that combining NAMPT inhibitors with agents that further suppress these alternative pathways could improve therapeutic outcomes. patsnap.com Additionally, combining NAMPT inhibitors with inhibitors of metabolic enzymes, such as glycolytic inhibitors, has demonstrated synergistic effects in overcoming resistance linked to metabolic adaptations. oaepublish.comresearchgate.net Combinations with other anticancer agents, including PARP inhibitors, conventional chemotherapies, and targeted therapies, are also being investigated to leverage synergistic interactions and overcome diverse resistance mechanisms, including those related to DNA repair and metabolic recovery. tandfonline.compatsnap.comascopubs.orgnih.gov

The development of next-generation NAMPT inhibitors is focused on designing compounds capable of overcoming existing resistance mechanisms, particularly those mediated by mutations in the NAMPT enzyme. oaepublish.comnih.govnih.gov By understanding the structural impact of resistance-conferring mutations, researchers can design novel inhibitors that retain potency against mutated NAMPT or target alternative sites on the enzyme. tandfonline.complos.org

Structure-based drug design and advanced medicinal chemistry techniques are being employed to develop new chemical entities with improved properties, such as reduced susceptibility to efflux transporters and enhanced pharmacokinetic profiles. patsnap.com Although some resistant cell lines with NAMPT mutations may show partial resistance to next-generation inhibitors, ongoing research aims to develop compounds with broader activity against a wider spectrum of resistance mechanisms. nih.gov The objective is to create inhibitors with improved selectivity, potency, and a better safety profile to achieve more durable therapeutic responses. plos.orgpatsnap.com

Patient Selection Based on Biomarkers (e.g., NAPRT expression, NAMPT mutation status)

Patient selection based on specific biomarkers is a key strategy to maximize the therapeutic opportunities for NAMPT inhibitors. The expression status of nicotinate phosphoribosyltransferase (NAPRT) and the mutational status of NAMPT itself have emerged as critical determinants of sensitivity and resistance.

NAPRT is an enzyme in the alternative Preiss-Handler pathway of NAD⁺ synthesis, utilizing nicotinic acid (NA) as a precursor wikipedia.orgebiohippo.comwikipedia.org. Tumors lacking NAPRT expression are often highly dependent on the NAMPT-mediated salvage pathway and are thus more sensitive to NAMPT inhibition wikipedia.orgebiohippo.comwikipedia.orgwikipedia.orgguidetopharmacology.orguni.luclinisciences.com. Conversely, expression of NAPRT allows cancer cells to maintain NAD⁺ levels via the Preiss-Handler pathway even when NAMPT is inhibited, conferring resistance wikipedia.orgebiohippo.comwikipedia.orgwikipedia.orguni.lu. Research in various cancer models, including pediatric rhabdomyosarcoma, ovarian, pancreatic, and prostate cancers, has demonstrated that NAPRT deficiency correlates with marked sensitivity to NAMPT inhibitors guidetopharmacology.orguni.lu. The loss of NAPRT expression can occur through mechanisms such as hypermethylation of the NAPRT gene promoter uni.lu. Therefore, assessing NAPRT expression levels, potentially through gene expression, methylation, or protein analysis, could serve as a viable biomarker to identify patients most likely to benefit from NAMPT-targeted therapies guidetopharmacology.org.

Mutations in the NAMPT gene can also lead to acquired resistance to NAMPT inhibitors uchile.clfishersci.cawikipedia.orghmdb.cafishersci.co.uktcichemicals.com. These mutations can affect the inhibitor binding site, either directly through steric hindrance or allosterically, reducing the affinity or effectiveness of the inhibitor uchile.clfishersci.cahmdb.cafishersci.co.uk. Specific mutations identified in cell lines treated with NAMPT inhibitors include those at residues 93, 165, 191, 217, and 388 uchile.clfishersci.cahmdb.catcichemicals.com. The impact of these mutations on inhibitor sensitivity can vary depending on the specific NAMPT inhibitor class uchile.clfishersci.cahmdb.ca. While these resistance mutations have been observed in preclinical models, pre-existing resistance mutations in treatment-naïve patient populations appear to be rare uchile.cl. Recurrent NAMPT mutations have been infrequently detected in patient tumor samples (<1%), and further research is needed to determine their role as predictive biomarkers for NAMPT inhibitor activity in the clinical setting tcichemicals.com.

Targeting Cancer Cells with Specific Vulnerabilities

Beyond biomarker-driven patient selection, strategies to overcome resistance and enhance the efficacy of NAMPT inhibitors like Nampt-IN-1 involve targeting specific vulnerabilities within cancer cells or their microenvironment. The fundamental vulnerability exploited by NAMPT inhibitors is the increased metabolic demand for NAD⁺ in rapidly proliferating cancer cells uchile.clfishersci.cawikipedia.orgnih.gov. However, cancer cells can employ various mechanisms to bypass NAMPT inhibition and maintain NAD⁺ homeostasis.

One significant resistance mechanism involves the upregulation or utilization of alternative NAD⁺ synthesis pathways, particularly the Preiss-Handler pathway mediated by NAPRT or the de novo pathway involving quinolinate phosphoribosyltransferase (QPRT) wikipedia.orgwikidata.org. In cells with functional NAPRT, the presence of nicotinic acid can rescue NAD⁺ levels despite NAMPT inhibition guidetopharmacology.org. Strategies to overcome this include combining NAMPT inhibitors with inhibitors of NAPRT, such as 2-hydroxynicotinic acid (2-HNA), to achieve a more complete depletion of the NAD⁺ pool wikipedia.orgebiohippo.comwikipedia.orguni.lumims.com. Similarly, upregulation of QPRT can contribute to resistance if its substrate, quinolinic acid, is available wikipedia.org.

Metabolic adaptations, such as increased reliance on glycolysis, can also confer resistance to NAMPT inhibitors wikipedia.org. Combining NAMPT inhibitors with inhibitors of glycolysis has demonstrated synergistic anti-cancer effects in preclinical models wikipedia.org.

NAMPT inhibition impacts several non-metabolic processes critical for cancer cell survival and proliferation, including DNA repair, sirtuin activity, redox homeostasis, and various signaling pathways fishersci.canih.govnih.gov. These additional roles of NAMPT present opportunities for combination therapies that exploit these vulnerabilities nih.gov. Combining NAMPT inhibitors with agents that target these dependent pathways can enhance therapeutic outcomes and overcome resistance. Examples of such strategies include combinations with PARP inhibitors, leveraging the role of NAMPT in DNA repair fishersci.canih.gov.

Furthermore, targeting specific oncogenic signaling pathways in combination with NAMPT inhibition has shown promise. For instance, NAMPT inhibition has been shown to overcome resistance to BRAF inhibitors in melanoma models nih.govfishersci.sedsmz.de. Dual inhibitors targeting NAMPT and other key proteins involved in cancer progression, such as PAK4, are also being investigated to simultaneously disrupt multiple pro-survival pathways and enhance anti-tumor activity, particularly in resistant settings like platinum-resistant ovarian cancer wikipedia.orgmetabolomicsworkbench.org.

The tumor microenvironment also plays a role in the response to NAMPT inhibitors. NAMPT has extracellular functions and influences immune cell activity nih.govwikipedia.org. Combining NAMPT inhibition with immunotherapies, such as immune checkpoint inhibitors or adoptive cell therapies, could potentially enhance anti-tumor immune responses wikipedia.org.

Conclusion and Future Research Directions

Summary of NAMPT-IN-1's Significance in Research

This compound (LSN3154567) is recognized in research as a potent and selective inhibitor of NAMPT. Preclinical studies have demonstrated its ability to inhibit purified NAMPT with a low nanomolar half-maximal inhibitory concentration (IC₅₀). medchemexpress.comcaymanchem.com For instance, this compound has been reported to inhibit purified NAMPT with an IC₅₀ of 3.1 nM. medchemexpress.comcaymanchem.com Research has also shown that this compound exhibits antiproliferative activity against various cancer cell lines, indicating its potential as an anticancer agent in preclinical settings. medchemexpress.comcaymanchem.com Its selectivity over a panel of human kinases further highlights its value as a research tool for specifically targeting NAMPT activity. medchemexpress.comcaymanchem.com Studies using this compound have contributed to the understanding of how NAMPT inhibition impacts cellular NAD⁺ levels and subsequently affects cellular processes dependent on NAD⁺. medchemexpress.com Data from studies involving this compound, such as its effect on NAD⁺ formation in xenograft models, underscore its in vivo activity as a NAMPT inhibitor. caymanchem.com

Here is a summary of key research findings regarding this compound's inhibitory activity:

TargetAssay TypeIC₅₀ / ED₅₀Reference
Purified NAMPTBiochemical Assay3.1 nM medchemexpress.comcaymanchem.com
HCT116 cells (NAD⁺ formation)Cellular Assay1.8 nM caymanchem.com
HCT116 cells (Proliferation)Cellular Assay8.9 nM caymanchem.com
A2780 ovarian carcinoma mouse xenograft (NAD⁺ formation)In vivo Assay2.0 mg/kg caymanchem.com

These findings establish this compound as a valuable probe for investigating the biological consequences of NAMPT inhibition in various research models.

Unresolved Questions and Emerging Research Avenues

Despite the promise shown by NAMPT inhibitors like this compound in preclinical research, several challenges and unresolved questions remain. A significant hurdle is the potential for drug resistance, which can be either intrinsic or acquired. researchgate.netoaepublish.com Mechanisms of resistance to NAMPT inhibitors have been observed, including the upregulation of alternative NAD⁺ synthesis pathways, such as those involving nicotinate (B505614) phosphoribosyltransferase (NAPRT), and acquired mutations in the NAMPT enzyme itself. researchgate.netoaepublish.com Understanding how these resistance mechanisms develop and can be overcome is a critical area of ongoing research. oaepublish.com

Emerging research avenues are exploring strategies to enhance the efficacy and overcome limitations of existing NAMPT inhibitors. These include investigating combination therapies, where NAMPT inhibitors are used alongside other therapeutic agents like DNA-damaging agents or PARP inhibitors, to potentially achieve synergistic effects and counteract resistance. patsnap.com The development of novel types of NAMPT inhibitors, such as partial or hyperbolic inhibitors, which aim to reduce but not completely eliminate NAMPT activity, is being explored as a strategy to potentially improve the therapeutic window and reduce on-target toxicity observed with complete inhibitors. ashpublications.orgaacrjournals.org Furthermore, the exploration of targeted delivery technologies, such as antibody-drug conjugates (ADCs), is an avenue being pursued to selectively deliver NAMPT inhibitors to tumor cells, potentially minimizing systemic exposure and toxicity. patsnap.comresearchgate.net

Translational Potential and Challenges for Clinical Application

The preclinical data supporting the efficacy of NAMPT inhibitors, including studies utilizing compounds like this compound, highlight their translational potential, particularly in oncology. patsnap.comresearchgate.netresearchgate.net The dependence of many tumors on the NAMPT-driven NAD⁺ salvage pathway for their high metabolic demands makes NAMPT a compelling therapeutic target. patsnap.comresearchgate.net

However, the translation of NAMPT inhibitors to clinical application faces significant challenges. One of the primary obstacles has been the issue of toxicity, as NAD⁺ is essential for the survival and function of both cancerous and normal cells. patsnap.comthno.org Early generation NAMPT inhibitors encountered dose-limiting toxicities in clinical trials. patsnap.comthno.org Achieving a sufficient therapeutic window where tumor cells are selectively targeted while sparing normal cells remains a central challenge. patsnap.com Resistance mechanisms, as discussed earlier, also pose a significant barrier to sustained clinical response. researchgate.netoaepublish.com

Future efforts in translating NAMPT inhibitors to the clinic are focused on developing strategies to mitigate toxicity and overcome resistance. This includes the design of new inhibitors with improved selectivity or altered mechanisms of action (e.g., partial inhibitors), the development of targeted delivery systems, and the identification of biomarkers that can predict patient response and identify populations most likely to benefit from NAMPT inhibition. patsnap.comashpublications.orgaacrjournals.orgresearchgate.net Exploring rational drug combinations that exploit synthetic lethal interactions or overcome resistance pathways is another key aspect of the translational strategy. patsnap.comacs.org

Q & A

Q. What is the primary mechanism of action of Nampt-IN-1 in inhibiting NAMPT, and how does this affect cellular NAD+ levels?

this compound selectively inhibits nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway. Biochemical assays demonstrate that it binds to the catalytic site of NAMPT, blocking the conversion of nicotinamide to nicotinamide mononucleotide (NMN), thereby depleting intracellular NAD+ levels. In vitro studies using cancer cell lines show NAD+ depletion within 24 hours of treatment, correlating with reduced cell viability . Researchers should validate NAD+ levels via LC-MS/MS or enzymatic cycling assays and correlate these with cytotoxicity metrics (e.g., IC50 values).

Q. How does this compound’s selectivity for NAMPT compare to other enzymes like CSF-1R, and what methodologies confirm this specificity?

While this compound is primarily a NAMPT inhibitor (IC50 = 3.1 nM), it exhibits weaker activity against CSF-1R (IC50 ≈ 0.84 μM) . Selectivity is confirmed through kinase profiling panels and competitive binding assays. For example, screening against a panel of 468 human kinases revealed no significant off-target activity except CSF-1R . Researchers should use orthogonal methods such as thermal shift assays or CRISPR-mediated target knockout to rule out off-target effects in cellular models.

Q. What in vitro and in vivo models are most appropriate for assessing this compound’s efficacy in pre-clinical cancer research?

In vitro, NAD+-dependent cancer cell lines (e.g., ovarian, colorectal) are optimal due to their reliance on NAMPT for NAD+ synthesis. Dose-response studies should include NAD+ quantification and apoptosis markers (e.g., caspase-3 activation). In vivo, xenograft models in immunocompromised mice are standard, with efficacy assessed via tumor volume reduction and NAD+ depletion in plasma/tissue lysates. Note that this compound’s TED50 (50% target engagement dose) in mice is ~2.0 mg/kg, guiding dosing regimens .

Advanced Research Questions

Q. What experimental strategies can address discrepancies in reported IC50 values for this compound across different studies?

Discrepancies in IC50 values (e.g., 3.1 nM vs. 99.48% purity-adjusted activity) may arise from assay conditions (e.g., enzyme source, substrate concentration) or compound purity . To resolve this:

  • Standardize assays using recombinant human NAMPT and identical buffer conditions.
  • Validate purity via HPLC and adjust concentrations accordingly.
  • Cross-reference cellular NAD+ depletion data with biochemical IC50 values to confirm consistency .

Q. How can researchers design dose-response studies to optimize this compound’s therapeutic window while minimizing off-target effects?

Use a tiered approach:

  • In vitro: Determine IC50 for NAD+ depletion vs. cell viability in primary and cancer cells to establish selectivity ratios.
  • In vivo: Conduct pharmacokinetic/pharmacodynamic (PK/PD) studies to correlate plasma exposure (Cmax, AUC) with target engagement (NAD+ levels) and toxicity (e.g., weight loss, hematological parameters).
  • Employ transcriptomic profiling (e.g., RNA-seq) to identify off-target pathways at supra-therapeutic doses .

Q. What are the implications of this compound’s dual inhibition of NAMPT and CSF-1R in tumor microenvironment modulation?

While NAMPT inhibition depletes NAD+ in cancer cells, CSF-1R inhibition may alter macrophage polarization (M2→M1), enhancing anti-tumor immunity . To dissect these effects:

  • Use co-culture models (e.g., cancer cells + macrophages) with CSF-1R-selective inhibitors as controls.
  • Measure cytokine profiles (e.g., IL-10, TNF-α) and tumor infiltration via flow cytometry in syngeneic models .

Q. What orthogonal validation methods are recommended to confirm this compound’s target engagement in complex biological systems?

  • Cellular thermal shift assay (CETSA): Confirm NAMPT binding by measuring protein stability shifts after compound treatment.
  • Rescue experiments: Supplement with NMN to bypass NAMPT inhibition and restore NAD+ levels.
  • Genetic validation: Use NAMPT-knockout or overexpression models to verify on-target cytotoxicity .

Methodological Notes

  • Data Reproducibility: Report enzyme sources, buffer compositions, and cell culture conditions in detail to enable replication .
  • Statistical Rigor: Use power analysis to determine sample sizes and include vehicle controls in in vivo studies to account for baseline NAD+ variability .
  • Ethical Compliance: For in vivo work, follow ARRIVE guidelines for humane endpoints and randomization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.